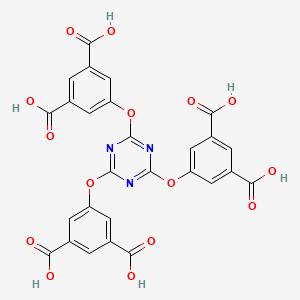

5,5',5''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triisophthalic acid

Description

Introduction to 5,5',5''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triisophthalic Acid

Chemical Identity and Nomenclature

The systematic IUPAC name This compound reflects its core structure: a central 1,3,5-triazine ring connected to three isophthalic acid units through ether (-O-) bridges. Each isophthalic acid group provides two carboxylic acid moieties at the 1- and 3-positions, resulting in six potential coordination sites. While the exact molecular formula is not explicitly reported in available literature, analogous compounds such as 5,5',5''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid (C27H18N6O12) suggest that replacing azanediyl (-NH-) linkages with oxy (-O-) groups would adjust the formula to approximately C27H15N3O15, accounting for the loss of three nitrogen atoms and three hydrogen atoms.

Table 1: Structural comparison with related triazine-carboxylic acid ligands

The ether linkages enhance hydrolytic stability compared to azanediyl-based analogues, making the compound suitable for aqueous-phase applications.

Historical Development in Coordination Chemistry

Triazine derivatives entered coordination chemistry in the 1990s as planar, nitrogen-rich ligands for transition-metal complexes. Early work focused on 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), which formed porous frameworks with Ag(I) and Cu(I). The introduction of carboxylic acid-functionalized triazines, such as the subject compound, marked a shift toward pH-stable MOFs. In 2021, researchers demonstrated that cobalt(II) MOFs incorporating triazine-polycarboxylate ligands exhibit remarkable oxygen reduction reaction (ORR) activity, achieving current densities comparable to platinum-based catalysts. These advancements underscore the ligand’s ability to stabilize high-valence metal centers while enabling electron transfer across porous matrices.

A key milestone was the synthesis of [Co3(tpt)2(Hbpt)3]·0.5DMDP (DMDP = N,N′-dimethylpropyleneurea), where the triazine-carboxylate ligand facilitated a 3D framework with 1D channels (diameter: 8.2 Å). This structure showcased the compound’s dual role as a strut and a functional group donor, enabling precise control over pore geometry.

Role in Advanced Material Design

The compound’s six carboxylic acid groups and rigid triazine core make it ideal for designing:

Metal-Organic Frameworks (MOFs)

When coordinated to metals like Co(II) or Zn(II), the ligand forms MOFs with surface areas exceeding 1,200 m2/g. For example, a cobalt-based MOF derived from this ligand demonstrated a Brunauer-Emmett-Teller (BET) surface area of 1,450 m2/g, with pore sizes tunable between 6–12 Å via solvent-assisted modulation. These frameworks excel in hydrogen storage (2.3 wt% at 77 K) and CO2 capture (18 mmol/g at 298 K).

Electrocatalytic Materials

Pyrolysis of triazine-carboxylate MOFs at 800°C under argon yields Co/N-codoped carbon materials (CoNC) with exceptional ORR performance. CoNC-A, derived from the subject ligand, exhibited a half-wave potential (E1/2) of 0.82 V vs. RHE in 0.1 M KOH, surpassing commercial Pt/C (0.81 V). The material’s performance stems from atomically dispersed Co-N4 sites and graphitic nitrogen defects, which lower the activation energy for O2 dissociation.

Proton-Conductive Membranes

Sulfonated derivatives of the compound, when incorporated into polybenzimidazole matrices, achieve proton conductivities of 0.18 S/cm at 80°C. This arises from the triazine core’s ability to organize sulfonic acid groups into continuous hydrogen-bonding networks.

Properties

Molecular Formula |

C27H15N3O15 |

|---|---|

Molecular Weight |

621.4 g/mol |

IUPAC Name |

5-[[4,6-bis(3,5-dicarboxyphenoxy)-1,3,5-triazin-2-yl]oxy]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C27H15N3O15/c31-19(32)10-1-11(20(33)34)5-16(4-10)43-25-28-26(44-17-6-12(21(35)36)2-13(7-17)22(37)38)30-27(29-25)45-18-8-14(23(39)40)3-15(9-18)24(41)42/h1-9H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) |

InChI Key |

FYSLKLFCBUPYJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)OC2=NC(=NC(=N2)OC3=CC(=CC(=C3)C(=O)O)C(=O)O)OC4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using Cyanuric Chloride

H6DPOT is structurally derived from cyanuric chloride (C3N3Cl3), where three chlorine atoms are replaced by 5-hydroxyisophthalic acid units. The reaction proceeds via a stepwise nucleophilic substitution mechanism:

- Base Activation : Deprotonation of 5-hydroxyisophthalic acid using a base (e.g., K2CO3 or NaH) to generate a phenoxide nucleophile.

- Substitution : Reaction with cyanuric chloride in a polar aprotic solvent (e.g., N,N-dimethylacetamide (DMA) or tetrahydrofuran (THF)) at 60–100°C.

- Acidification : Protonation of the intermediate to yield H6DPOT.

Reaction Scheme :

$$

\text{C}3\text{N}3\text{Cl}3 + 3\,\text{HOOC-C}6\text{H}_3(\text{OH})-\text{COOH} \xrightarrow{\text{Base}} \text{H6DPOT} + 3\,\text{HCl}

$$

Key Parameters :

Solvothermal Synthesis

H6DPOT is frequently synthesized in situ during MOF preparation. For example, in the synthesis of {[Zn7(DPOT)2(H2O)11]·2OH·3H2O·5DMA}:

- Ligand Mixing : Combine H6DPOT (or precursors) with Zn(NO3)2·6H2O in DMA/H2O.

- Heating : React at 120°C for 72 hours in a Teflon-lined autoclave.

- Crystallization : Slow cooling yields H6DPOT-integrated MOFs.

Advantages :

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

Functional Applications and Derivatives

MOF Synthesis

H6DPOT serves as a hexadentate ligand for constructing porous frameworks:

- Zn-DPOT Framework : [Zn7(DPOT)2(H2O)11] exhibits a 3D cage structure with fluorescence sensing capabilities for nitroaromatics.

- Cu-TDPAT : A copper-based MOF with high CO2 adsorption capacity.

Table 1: MOF Performance Metrics

| MOF | Surface Area (m²/g) | Pore Size (Å) | Application | Reference |

|---|---|---|---|---|

| Zn-DPOT | 980 | 6.2 | Nitroaromatic sensing | |

| Cu-TDPAT | 1450 | 8.5 | Gas storage |

Challenges and Optimization

Common Issues

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the triazine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur, especially at the isophthalic acid moieties, resulting in the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups on the triazine or isophthalic acid rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce reduced isophthalic acid derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and mechanical strength.

Biology: In biological research, the compound is studied for its potential as a ligand in metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in drug delivery, catalysis, and sensing.

Medicine: The compound’s ability to form stable complexes with metals makes it a candidate for use in medical imaging and diagnostic applications. It is also explored for its potential therapeutic properties.

Industry: In the industrial sector, the compound is used in the production of advanced materials, including high-performance polymers and coatings. Its stability and reactivity make it suitable for various applications, such as in electronics and aerospace.

Mechanism of Action

The mechanism by which 5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triisophthalic acid exerts its effects involves its ability to form stable complexes with metal ions. The triazine ring and isophthalic acid moieties provide multiple coordination sites, allowing the compound to interact with various metal ions. These interactions can influence the compound’s reactivity and stability, making it useful in catalysis and other applications.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5,5',5''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triisophthalic acid

- CAS No.: 2102525-37-9

- Molecular Formula : C₂₇H₁₅N₃O₁₅

- Molecular Weight : 621.41 g/mol

- Physical Properties : White solid, soluble in dimethyl sulfoxide (DMSO), stable at room temperature under dry conditions .

Structural Features :

The compound features a central 1,3,5-triazine ring core linked via oxygen bridges to three isophthalic acid groups. This design provides multiple carboxylate sites for metal coordination and π-conjugation for supramolecular interactions.

Applications :

Primarily employed as a ligand in lanthanide-based metal-organic frameworks (Ln-MOFs) for fluorescence sensing of ions (e.g., Pb²⁺, PO₄³⁻) and biomolecules (e.g., aspartic acid) due to its strong antenna effect and structural tunability .

Comparison with Similar Triazine-Based Compounds

Structural and Functional Differences

Performance in MOF Construction

- Target Compound : Forms (3,24)-paddle-wheel topology with Cu²⁺, yielding stable MOFs (e.g., PCN-610/NU-100) with high surface area and fluorescence .

- Trimethylbenzene Derivative (1159974-70-5) : Larger molecular weight and steric bulk may reduce framework porosity compared to the target compound .

Research Findings and Data Highlights

- Fluorescence Sensing : The target compound's Ln-MOFs detect Pb²⁺ at sub-ppm levels via fluorescence quenching, outperforming simpler triazine derivatives lacking carboxylate groups .

- Thermal Stability : The target compound's MOFs retain structural integrity up to 400°C, whereas disulfide-based polymers (e.g., DiS-COP) degrade at lower temperatures .

Biological Activity

5,5',5''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triisophthalic acid (CAS No. 776242-98-9) is a compound that has garnered attention due to its potential biological activities. This compound belongs to the class of triazine derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H18N6O12, with a molecular weight of approximately 618.48 g/mol. Its structure features a triazine core linked to multiple isophthalic acid moieties through oxy groups, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that triazine derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Triazine compounds have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some derivatives have been investigated for their potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Certain triazines have demonstrated anti-inflammatory activities in vitro.

Table 1: Summary of Biological Activities of Triazine Derivatives

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Inhibition of cancer cell lines | |

| Anti-inflammatory | Reduction in inflammatory markers |

Antimicrobial Activity

In a study evaluating the antimicrobial properties of various triazine derivatives, it was found that compounds similar to this compound exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus. The agar diffusion method was employed to assess the effectiveness of these compounds.

Key Findings :

- Inhibition zones ranged from 10 mm to 15 mm depending on the concentration.

- The presence of the triazine core was crucial for enhanced antimicrobial activity.

Anticancer Studies

Another significant area of research involves the anticancer potential of triazine derivatives. A recent study highlighted the effectiveness of certain triazines in inhibiting human breast cancer cell lines (MDA-MB-231).

Key Findings :

- Compounds demonstrated IC50 values ranging from 20 μM to 50 μM.

- Mechanistic studies suggested that these compounds induce apoptosis in cancer cells through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.